Methyl 2-bromo-4-cyano-6-hydroxybenzoate

Descripción

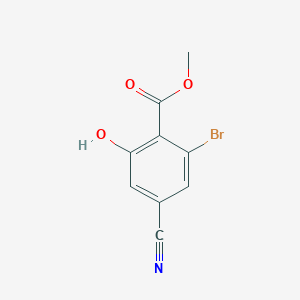

Methyl 2-bromo-4-cyano-6-hydroxybenzoate is a substituted methyl benzoate derivative characterized by three distinct functional groups: a bromine atom at position 2, a cyano group at position 4, and a hydroxyl group at position 6. This compound’s molecular formula is C₉H₆BrNO₃, with a molecular weight of 256.06 g/mol (calculated from constituent atomic masses).

Propiedades

IUPAC Name |

methyl 2-bromo-4-cyano-6-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c1-14-9(13)8-6(10)2-5(4-11)3-7(8)12/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLIAMYSYWUWOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Br)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4-cyano-6-hydroxybenzoate typically involves the bromination of methyl 4-cyano-6-hydroxybenzoate. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a light source to initiate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-bromo-4-cyano-6-hydroxybenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

Oxidation: Products include compounds with carbonyl groups replacing the hydroxy group.

Reduction: Products include amine derivatives where the cyano group is reduced.

Aplicaciones Científicas De Investigación

Methyl 2-bromo-4-cyano-6-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Methyl 2-bromo-4-cyano-6-hydroxybenzoate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic substitution reactions, while the cyano and hydroxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison of Methyl Benzoate Derivatives

Substituent Position and Electronic Effects

- Bromine vs. Fluoro : Bromine (Br) at position 2 (target compound) versus fluorine (F) at position 6 () alters steric and electronic effects. Bromine’s larger atomic radius increases steric hindrance, while fluorine’s electronegativity enhances electron withdrawal .

- Cyano vs. Methyl: The cyano group (CN) at position 4 (target compound) is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the methyl group (CH₃) in ’s compound. This difference impacts reactivity in electrophilic substitution reactions .

- Hydroxyl Group Placement : The hydroxyl (OH) group at position 6 in the target compound enhances solubility in polar solvents compared to compounds lacking hydroxyl groups (e.g., ).

Molecular Weight and Physical Properties

- The target compound’s molecular weight (256.06 g/mol) is higher than ’s derivative (249.03 g/mol) due to the cyano group replacing fluorine .

- Methyl 4-bromo-2-hydroxy-6-methylbenzoate () has the lowest molecular weight (245.07 g/mol), attributed to the lighter methyl group .

Notes and Limitations

- Direct measurements (e.g., melting point, solubility) are recommended for future studies.

- Substituent positions significantly influence properties; thus, regioselective synthesis methods (e.g., directed ortho-metalation) are crucial for precise functionalization .

Actividad Biológica

Methyl 2-bromo-4-cyano-6-hydroxybenzoate is an organic compound with notable structural features that influence its biological activity. This compound contains a bromine atom, a cyano group, and a hydroxyl group attached to a benzoate moiety, giving it unique reactivity and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C10H8BrN O3, and its molecular weight is approximately 276.08 g/mol. The specific arrangement of functional groups plays a critical role in its interaction with biological systems.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|

| This compound | C10H8BrN O3 | 276.08 | Bromine, cyano, hydroxyl |

The biological activity of this compound is attributed to the following mechanisms:

- Electrophilic Substitution : The bromine atom can undergo electrophilic substitution reactions, allowing the compound to interact with various biological molecules.

- Hydrogen Bonding : The hydroxyl and cyano groups can form hydrogen bonds with enzymes or receptors, potentially modulating their activity.

- Receptor Interaction : These interactions may influence signaling pathways, leading to various biological effects such as anti-inflammatory or antimicrobial activities.

Biological Activity

Research has indicated that this compound exhibits significant biological activity. Some key findings include:

- Antimicrobial Properties : The compound has been investigated for its potential antibacterial effects against various pathogens. Its structural features enhance lipophilicity, which can improve membrane permeability and efficacy against bacterial cells.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation, indicating potential applications in oncology.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study demonstrated that derivatives of benzoic acid, including this compound, exhibited significant inhibition of tumor cell lines in vitro. The results indicated that the presence of halogen substituents could enhance the cytotoxicity against cancer cells.

- Another investigation focused on the compound's ability to modulate enzyme activity. It was found to affect cyclooxygenase (COX) pathways, which are crucial in inflammatory responses.

Comparison with Related Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Activity Type | Notable Features |

|---|---|---|

| This compound | Antimicrobial | Unique functional groups enhance reactivity |

| Methyl 4-bromo-2-cyano-6-hydroxybenzoate | Anti-inflammatory | Different positioning of functional groups affects potency |

| Methyl 2-bromo-6-cyano-4-methoxybenzoate | Cytotoxic | Methoxy group alters solubility and reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.